

# 3,5-Difluorobenzyl chloride molecular weight and formula

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## Compound of Interest

Compound Name: 3,5-Difluorobenzyl chloride

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An In-Depth Technical Guide to **3,5-Difluorobenzyl Chloride**: Properties, Synthesis, and Applications

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,5-Difluorobenzyl chloride**, a critical fluorinated building block for professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its fundamental properties, explore the rationale behind its synthesis, discuss its reactivity, and highlight its application as a strategic intermediate in the development of next-generation molecules.

## Core Molecular Profile and Physicochemical Properties

**3,5-Difluorobenzyl chloride** (CAS No. 220141-71-9) is a disubstituted aromatic compound featuring a chloromethyl group and two fluorine atoms metasubstituted on the benzene ring.<sup>[1]</sup> The strategic placement of the fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon in medicinal chemistry.<sup>[3]</sup> The fluorine atoms are strongly electron-withdrawing, which can modulate the acidity of adjacent protons and influence the binding interactions of derivative molecules with biological targets.

The key physicochemical properties of **3,5-Difluorobenzyl chloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>2</sub>	[1][2][4][5][6]
Molecular Weight	162.56 g/mol	[1][2][4][6]
CAS Number	220141-71-9	[1][4][7][8]
IUPAC Name	1-(chloromethyl)-3,5-difluorobenzene	[1]
Synonyms	α-Chloro-3,5-difluorotoluene	[2][9]
Boiling Point	82 °C (at 22 mmHg)	[2][10]
Density	~1.294 g/cm <sup>3</sup> (Predicted)	[6][10]

## Molecular Structure Visualization

The two-dimensional structure of **3,5-Difluorobenzyl chloride** highlights the specific arrangement of its constituent atoms.

Caption: 2D structure of **3,5-Difluorobenzyl chloride**.

## Synthesis Protocol and Mechanistic Rationale

The synthesis of fluorinated benzyl chlorides can be achieved through various methods. A common and effective approach involves the side-chain chlorination of the corresponding difluorotoluene. This method is advantageous as it directly functionalizes the methyl group while preserving the aromatic fluorine substitutions.

## Experimental Protocol: Side-Chain Chlorination of 3,5-Difluorotoluene

This protocol is adapted from a general procedure for the synthesis of mono- and difluorobenzyl chlorides.[11][12] The reaction utilizes an iron(II) chloride catalyst in the presence of a chlorinating agent (tetrachloromethane) and additives.

Core Reaction: 3,5-Difluorotoluene + CCl<sub>4</sub> ---(FeCl<sub>2</sub>·4H<sub>2</sub>O, Formamide, Methanol, 180°C)-->

### 3,5-Difluorobenzyl chloride

Step-by-Step Methodology:

- Inert Atmosphere Preparation: A 10 mL glass tube is placed inside a stainless steel autoclave. The tube is purged with an inert gas, such as argon, to ensure anaerobic conditions. This is critical to prevent unwanted oxidative side reactions.
- Catalyst and Additive Loading: Charge the tube with iron(II) chloride tetrahydrate (FeCl<sub>2</sub>·4H<sub>2</sub>O, 0.09 mmol) and formamide (4.5 mmol). Heat the mixture for 5 minutes. The formamide acts as a ligand and solvent, stabilizing the catalytic species.
- Reagent Addition: Add tetrachloromethane (18 mmol), methanol (4.5 mmol), and 3,5-difluorotoluene (9 mmol) to the tube. Tetrachloromethane serves as the chlorine source for the benzylic chlorination.
- Reaction Execution: Seal the glass tube and place it inside the autoclave. Seal the autoclave and heat to 180 °C for 6 hours. The high temperature and pressure are necessary to drive the radical chlorination reaction.
- Work-up and Isolation: After the reaction, cool the autoclave to room temperature. Carefully open the tube and filter the reaction mixture to remove the catalyst.
- Purification: Distill the solvent from the filtrate. The target product, **3,5-Difluorobenzyl chloride**, is then separated from unreacted starting material by vacuum distillation.[11]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3,5-Difluorobenzyl chloride**.

## Reactivity, Handling, and Safety

The primary site of reactivity in **3,5-Difluorobenzyl chloride** is the benzylic carbon-chlorine bond. The chloromethyl group makes the molecule an excellent electrophile, readily undergoing nucleophilic substitution ( $S_N2$ ) reactions. This allows for the straightforward introduction of the 3,5-difluorobenzyl moiety into a wide range of molecules, including amines, alcohols, thiols, and carbanions.

## Safety and Handling

From a safety perspective, **3,5-Difluorobenzyl chloride** is classified as a corrosive substance.

[\[1\]](#)[\[7\]](#)

- Hazard Statement H314: Causes severe skin burns and eye damage.[\[1\]](#)[\[7\]](#)
- GHS Pictogram: GHS05 (Corrosion).[\[7\]](#)

Mandatory Precautions:

- Always handle this chemical within a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

## Applications in Drug Development and Advanced Synthesis

The true value of **3,5-Difluorobenzyl chloride** lies in its role as a strategic building block. The 3,5-difluorophenyl motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles.

Key Advantages of Fluorine Incorporation:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making aromatic rings resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the *in vivo* half-life of a drug.[3]
- **Modulation of pKa:** The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which is crucial for optimizing drug-receptor interactions and solubility.
- **Enhanced Binding Affinity:** Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.

Fluorobenzyl chlorides are indispensable intermediates for synthesizing a variety of fluorinated active pharmaceutical ingredients (APIs) across therapeutic areas such as oncology, cardiovascular disease, and central nervous system (CNS) disorders.[13] The high reactivity of the benzylic chloride allows for its efficient use in alkylation and coupling reactions to build more complex molecular architectures.[13]

## Conclusion

**3,5-Difluorobenzyl chloride** is more than a simple chemical reagent; it is an enabling tool for modern chemical research. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a cornerstone intermediate for introducing the advantageous 3,5-difluorobenzyl moiety. For researchers and scientists in drug development, a thorough understanding of this compound's characteristics and handling requirements is essential for leveraging its full potential in the creation of innovative and effective new medicines.

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